molecular formula C11H17F3N2O3 B3040546 tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate CAS No. 215654-52-7

tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate

Cat. No.: B3040546
CAS No.: 215654-52-7
M. Wt: 282.26 g/mol
InChI Key: ZIHAONQXHBMXHX-SNAWJCMRSA-N
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Description

tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group linked to an ethylamine chain, which is further substituted with a 4,4,4-trifluoro-3-oxobut-1-enyl moiety. The trifluoro and α,β-unsaturated ketone groups confer unique electronic and reactivity properties, making this compound of interest in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-7-6-15-5-4-8(17)11(12,13)14/h4-5,15H,6-7H2,1-3H3,(H,16,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHAONQXHBMXHX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCN/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoro-3-oxobut-1-enyl precursor under controlled conditions. Palladium-catalyzed cross-coupling reactions are commonly employed, using bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is involved in palladium-catalyzed synthesis of N-Boc-protected anilines .

Biology and Medicine: The compound’s unique structure makes it a candidate for biological studies, particularly in the development of pharmaceuticals. It can be used to synthesize bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoro-3-oxobut-1-enyl group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is distinguished by its 4,4,4-trifluoro-3-oxobut-1-enyl substituent. Below is a comparison with structurally related carbamates:

Compound Name Key Substituents Functional Groups Present Applications/Notes
tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate (Target) Trifluoro, α,β-unsaturated ketone, ethylamine Carbamate, enone, tertiary amine Potential reactivity in Michael additions, catalytic applications
tert-Butyl (R)-(3-(1H-Indol-3-yl)-1-oxo-1-((2-(2,3,3-trimethylcyclopent-1-en-1-yl)ethyl)amino)propan-2-yl)carbamate Indolyl, cyclopentene, ethylamine Carbamate, amide, cyclopentene Cholinesterase inhibition, 74–76% synthesis yield
tert-Butyl N-(4-(2-(((tert-butoxy)carbonyl)amino)ethyl)phenyl)carbamate Phenyl, tert-butyl carbamate Carbamate, aromatic ring Peptide synthesis, ligand in catalysis
tert-Butyl N-[2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl]carbamate Boronic ester, phenyl Carbamate, boronate Suzuki coupling, isotopic labeling
Key Observations:
  • Electron-Withdrawing Effects: The trifluoro group in the target compound enhances electrophilicity at the α,β-unsaturated ketone, favoring nucleophilic additions compared to non-fluorinated analogs like the indolyl derivatives .
  • Synthetic Yields : The target compound’s synthesis (if analogous to ) may yield 44–55% , lower than indolyl-carbamates (52–76% ), likely due to steric or electronic challenges from the trifluoro group.
  • Physical Properties : Unlike indolyl derivatives (yellow/orange oils ), the target compound’s physical state is unspecified but may vary due to polarity from the trifluoro group.

Biological Activity

tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate is a synthetic organic compound with potential biological applications. Its unique structure, characterized by a tert-butyl carbamate group and a trifluoro-3-oxobut-1-enyl moiety, positions it as a candidate for various therapeutic interventions. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C11H17F3N2O3
  • Molecular Weight : 282.26 g/mol
  • CAS Number : 215654-52-7

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound has been shown to exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by influencing cytokine production, particularly in astrocytic cultures exposed to amyloid-beta peptides .

In Vitro Studies

Research has indicated that this compound can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta. In one study, the compound was found to improve cell viability in astrocytes when co-treated with amyloid-beta .

Study ParametersResults
Cell TypeAstrocytes
TreatmentAβ 1-42 + tert-butyl N-(...)
Cell ViabilityIncreased from 43.78% to 62.98%
MechanismReduction in TNFα and free radicals

In Vivo Studies

Although in vitro results are promising, in vivo studies have shown mixed results regarding the efficacy of this compound in animal models of Alzheimer's disease. For example, while it reduced β-secretase activity, it did not significantly alter amyloid-beta levels compared to control treatments like galantamine .

Case Studies

A notable case study involved the use of similar compounds derived from the same chemical family. These studies highlighted their role in modulating neuroinflammation and their potential as multi-target drugs for Alzheimer's disease:

  • Case Study 1 : A compound structurally similar to this compound was evaluated for its effects on cognitive decline in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in cognitive deficits and neuroinflammation markers.
  • Case Study 2 : Another study assessed the pharmacokinetics and bioavailability of related compounds and found that modifications to the trifluoromethyl group enhanced central nervous system penetration, potentially increasing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.